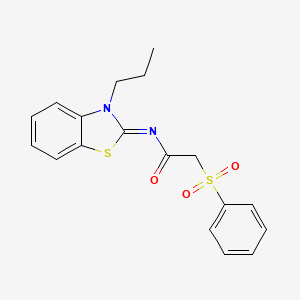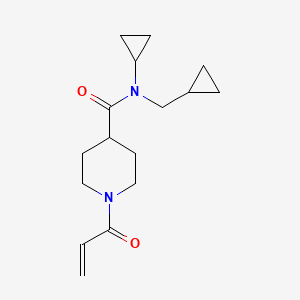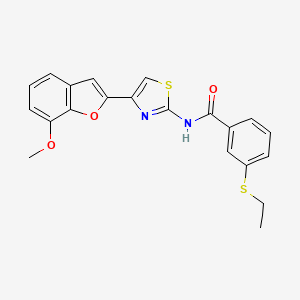
3-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as ETTB and belongs to the class of thiazole compounds.
Scientific Research Applications
Inhibitors of Biological Targets
One study focused on the development of potent inhibitors for stearoyl-CoA desaturase-1 (SCD-1), a crucial enzyme in fatty acid metabolism. The research led to the identification of a compound with sub-nanomolar inhibitory activity, demonstrating the potential of thiazolyl benzamides in modulating lipid biosynthesis pathways (Uto et al., 2009).
Supramolecular Gelators
Another area of application is in the development of supramolecular gelators. N-(thiazol-2-yl) benzamide derivatives were synthesized and investigated for their gelation behavior, elucidating the role of methyl functionality and S⋯O interaction in gelation/non-gelation behavior. This study underscores the utility of thiazolyl benzamides in materials science, particularly in the design of novel gelators with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal properties of benzamide derivatives have also been explored. A class of benzamide derivatives bearing different bioactive moieties exhibited significant antibacterial and antifungal activity, highlighting their potential as leads for the development of new antimicrobial agents (Priya et al., 2006).
Anticancer Activity
Thiazolyl benzamide derivatives have been evaluated for their anticancer activity. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Anti-inflammatory Drugs
The synthesis and activity of thiazole and thiazoline-based nonsteroidal anti-inflammatory drugs (NSAIDs) were investigated, revealing compounds with anti-inflammatory activity and minimal adverse effects on myocardial function. This research underscores the potential of thiazolyl benzamides in the development of safer NSAIDs (Lynch et al., 2006).
properties
IUPAC Name |
3-ethylsulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-3-27-15-8-4-7-14(10-15)20(24)23-21-22-16(12-28-21)18-11-13-6-5-9-17(25-2)19(13)26-18/h4-12H,3H2,1-2H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJNBNFJFXVADP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2396386.png)
![(E)-1-(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2396388.png)
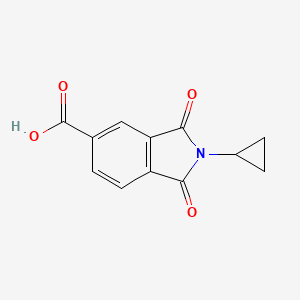
![3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2396392.png)
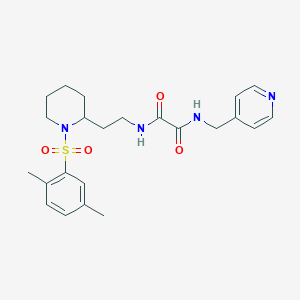
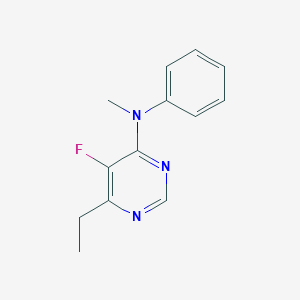

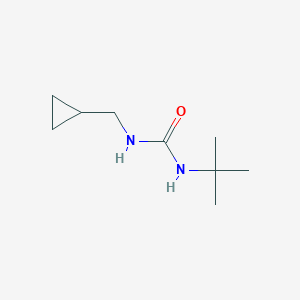
![Methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2396400.png)

![N-(3-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2396403.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2396405.png)
